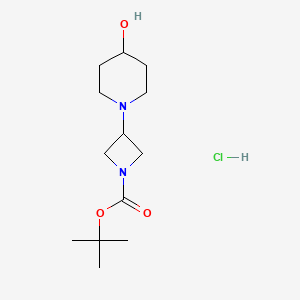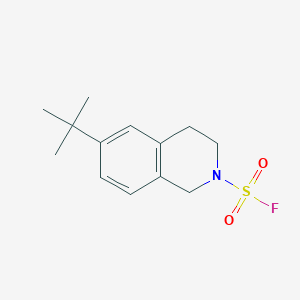![molecular formula C15H13ClN2O3 B2971474 [Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-19-9](/img/structure/B2971474.png)
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound with a complex structure. This compound incorporates functional groups such as carbamoyl, phenyl, and chloropyridine, indicating its potential for diverse reactivity and applications. Its chemical properties make it an interesting subject in scientific research and industrial applications.
准备方法
Synthetic routes and reaction conditions: The preparation of [Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can involve multiple synthetic steps, usually starting with the appropriate pyridine derivative. A common approach includes:
The activation of 6-chloropyridine-3-carboxylic acid through esterification or the formation of an acid chloride.
Coupling the intermediate with a methyl(phenyl)carbamate group under controlled conditions, potentially utilizing catalysts or specific reaction environments to facilitate the process.
Industrial production methods: Industrial production methods might employ continuous flow techniques and optimized catalytic systems to enhance yield and purity while minimizing by-products. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis.
Types of reactions it undergoes:
Substitution reactions: Given the presence of chloropyridine, nucleophilic substitutions are common.
Oxidation and reduction reactions: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.
Hydrolysis reactions: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions.
Common reagents and conditions used in these reactions:
Substitution: Reagents like sodium methoxide or other nucleophiles.
Oxidation: Use of oxidizing agents such as potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major products formed from these reactions:
Substitution often yields different pyridine derivatives.
Oxidation can result in carboxylic acids or other oxidized forms.
Hydrolysis typically produces the corresponding carboxylic acid and methyl(phenyl)carbamate.
科学研究应用
The compound's structure makes it valuable in various research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological macromolecules can be studied for potential bioactivity.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Application in the production of advanced materials or agrochemicals.
作用机制
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate interacts with its molecular targets through its functional groups:
Molecular targets: Enzymes, receptors, or other proteins that interact with its carbamoyl, phenyl, or chloropyridine moieties.
Pathways involved: Depending on its application, the compound can be involved in pathways related to signal transduction, metabolic processes, or inhibition of specific enzymes.
相似化合物的比较
[Methyl(phenyl)carbamoyl]methyl pyridine-3-carboxylate.
[Methyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.
[Methyl(phenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate.
This compound's unique structural features and versatile reactivity make it a valuable asset in multiple scientific and industrial fields.
属性
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(12-5-3-2-4-6-12)14(19)10-21-15(20)11-7-8-13(16)17-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCTXPHXNQIUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
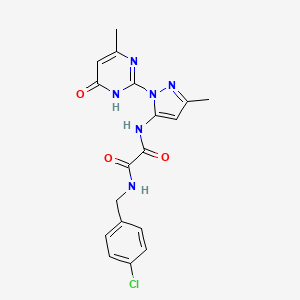
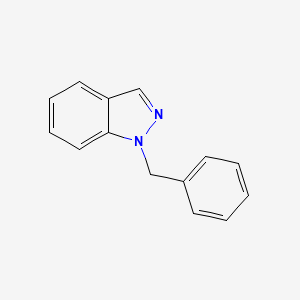
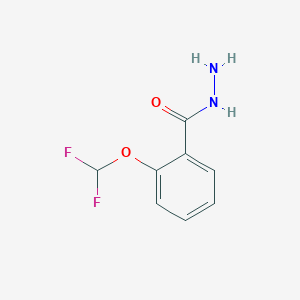
![5-Methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2971401.png)
![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)
![3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2971405.png)
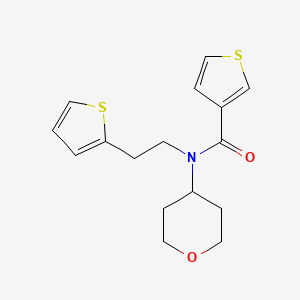
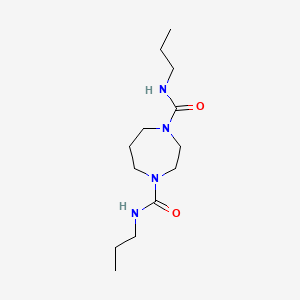
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)

